2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene
Description
2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene is a fluorinated aromatic ether characterized by a nitro group at the 4-position, two fluorine atoms at the 2- and 3-positions, and a hexyloxy chain at the 1-position. This compound is primarily utilized in research settings as a synthetic intermediate, particularly in the preparation of diamine derivatives through nitro reduction pathways. Its synthesis typically involves nucleophilic aromatic substitution or etherification reactions, with the nitro group serving as a key reactive site for subsequent transformations . The hexyloxy chain enhances solubility in organic solvents, while the electron-withdrawing nitro and fluorine substituents influence its electronic and steric properties, making it a versatile scaffold for further functionalization.
Properties
IUPAC Name |
2,3-difluoro-1-hexoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3/c1-2-3-4-5-8-18-10-7-6-9(15(16)17)11(13)12(10)14/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXPMVEVWSKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene typically involves the following steps:
Alkylation: The hexyloxy group can be introduced via an alkylation reaction. This involves reacting the nitro-substituted intermediate with hexyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain product quality and safety.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hexyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydride).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 2,3-Difluoro-1-(hexyloxy)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,3-Difluoro-1-(hexyloxy)-4-carboxybenzene.
Scientific Research Applications
2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Materials Science: The compound’s unique properties make it useful in the design of new materials with specific electronic or optical characteristics.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. The nitro group can participate in redox reactions, while the hexyloxy group can affect the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
2,3-Difluoro-1-(hexyloxy)-4-iodobenzene
This compound replaces the nitro group with iodine at the 4-position. While structurally similar, the iodine substituent alters reactivity: iodine is a better leaving group, enabling nucleophilic aromatic substitution, whereas the nitro group facilitates reduction to amines (e.g., via SnCl₂·2H₂O in ethanol ).
Functional Analogues: Nitroaromatic Pesticides
Nitrofluorfen and oxyfluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene derivatives) share key features with the target compound, including nitro and ether moieties. These pesticides leverage the nitro group’s electron-withdrawing effects to enhance oxidative stability and bioactivity. However, their shorter alkoxy chains (e.g., ethoxy in oxyfluorfen) reduce lipophilicity compared to the hexyloxy chain in 2,3-difluoro-1-(hexyloxy)-4-nitrobenzene, impacting soil adsorption and environmental persistence .
Comparative Analysis of Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
